molecular formula C7H7N3 B575547 1h-Pyrrolo[2,1-d][1,2,5]triazepine CAS No. 176302-86-6

1h-Pyrrolo[2,1-d][1,2,5]triazepine

Cat. No.: B575547
CAS No.: 176302-86-6
M. Wt: 133.154
InChI Key: IAMXDWBNPJSHAQ-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The historical development of 1H-Pyrrolo[2,1-d]triazepine synthesis and characterization spans several decades of organic chemistry research. The earliest documented synthesis approaches for fused triazepine systems containing pyrrole components emerged in the late twentieth century, with significant advances occurring throughout the 1990s and early 2000s. The compound's entry into chemical databases reflects this timeline, with the (S)-stereoisomer first appearing in PubChem records on February 9, 2007, and receiving its most recent structural updates on May 24, 2025.

Early synthetic methodologies focused on establishing reliable routes to the basic tricyclic framework, with researchers exploring various cyclization strategies to form the seven-membered triazepine ring. The synthesis of fused 1,2,5-triazepine-1,5-diones, as reported in 1997, represented a crucial milestone in the development of practical synthetic approaches to these complex heterocycles. These early studies demonstrated that N-(2-bromoacetylprolyl)hydrazine derivatives could undergo cyclization to form the desired triazepine ring system, establishing a fundamental synthetic paradigm that would influence subsequent research efforts.

The period from 2007 to 2013 witnessed significant advances in synthetic methodology, with researchers developing more efficient and scalable approaches to 1H-Pyrrolo[2,1-d]triazepine derivatives. The work published in 2009 described one-pot synthesis methods for fused 1,2,5-triazepine-3,6-diones and 1,2,5-triazepine-3,7-diones using Petasis reactions, expanding the available synthetic toolkit for accessing these heterocycles. Subsequent research in 2013 introduced experimental and computational studies that provided deeper insights into the formation mechanisms and structural characteristics of pyrrolotriazepine derivatives.

Year Milestone Reference
1997 First reported synthesis of fused 1,2,5-triazepine-1,5-diones
2007 PubChem database entry creation
2009 Development of Petasis reaction-based synthesis
2013 Computational and experimental mechanistic studies
2025 Latest structural database updates

Structural Classification Within Heterocyclic Chemistry

1H-Pyrrolo[2,1-d]triazepine occupies a distinctive position within the broader classification of heterocyclic compounds, representing a unique fusion of five-membered and seven-membered nitrogen-containing rings. The compound belongs to the triazepine family, which encompasses seven-membered unsaturated heterocycles containing three nitrogen atoms and three double bonds. Within this classification, the specific fusion pattern designated as [2,1-d] indicates the manner in which the pyrrole ring connects to the triazepine core, creating a bridgehead nitrogen configuration that significantly influences the compound's chemical properties.

The structural architecture of 1H-Pyrrolo[2,1-d]triazepine features several distinctive elements that distinguish it from other heterocyclic systems. The pyrrole ring contributes its characteristic electron-rich nature and aromatic stability, while the triazepine ring introduces additional nitrogen atoms that serve as potential coordination sites and hydrogen bond acceptors. The fusion of these two ring systems creates a rigid bicyclic framework that constrains molecular conformations and influences both chemical reactivity and biological activity patterns.

The stereochemical complexity of 1H-Pyrrolo[2,1-d]triazepine derivatives adds another layer to their structural classification. The (S)-configuration of the hexahydro derivative represents one specific stereoisomeric form, with the International Union of Pure and Applied Chemistry name (9aS)-3,4,7,8,9,9a-hexahydro-2H-pyrrolo[2,1-d]triazepine-1,5-dione reflecting the absolute stereochemistry at the bridgehead carbon. This stereochemical designation is crucial for understanding structure-activity relationships and designing targeted synthetic approaches.

The compound's molecular descriptor profile provides additional insights into its structural classification. The InChI key FLYULXUFFBRLDA-YFKPBYRVSA-N serves as a unique structural identifier, while the SMILES notation C1C[C@H]2C(=O)NNCC(=O)N2C1 captures the essential connectivity and stereochemistry in a compact format. These molecular descriptors facilitate database searches and computational studies, enabling researchers to efficiently identify related compounds and predict chemical properties.

Significance in Nitrogen-Rich Polycyclic Systems

The significance of 1H-Pyrrolo[2,1-d]triazepine within nitrogen-rich polycyclic systems extends far beyond its structural novelty, encompassing fundamental aspects of chemical reactivity, synthetic methodology, and potential applications in medicinal chemistry. As a representative member of the triazepine family, this compound exemplifies the unique properties that emerge when multiple nitrogen atoms are incorporated into polycyclic frameworks, creating systems with enhanced hydrogen bonding capabilities, altered electronic distributions, and distinctive coordination chemistry profiles.

Nitrogen-rich polycyclic systems like 1H-Pyrrolo[2,1-d]triazepine serve as valuable scaffolds for drug discovery efforts, particularly in the development of compounds targeting protein-protein interactions and enzyme active sites. The multiple nitrogen atoms within the triazepine ring can participate in hydrogen bonding networks with biological targets, while the fused ring system provides a rigid structural framework that can enhance binding selectivity and potency. Research has demonstrated that fused 1,2,5-triazepine-1,5-diones can function as conformational mimetics for cis-peptidyl prolinamides, suggesting potential applications in peptidomimetic drug design.

The synthetic accessibility of 1H-Pyrrolo[2,1-d]triazepine derivatives has made them attractive targets for exploring novel cyclization reactions and developing new synthetic methodologies. The cyclization of N-(2-bromoacetylprolyl)hydrazine derivatives to form the triazepine ring represents a fundamental transformation that has been adapted and modified for numerous synthetic applications. More recent advances have introduced Petasis reaction-based approaches and other multicomponent reactions that provide efficient access to diversely substituted derivatives.

The mechanistic understanding of 1H-Pyrrolo[2,1-d]triazepine formation has contributed to broader knowledge of nitrogen-rich heterocycle synthesis. Computational studies have revealed the electronic factors that govern cyclization selectivity and ring formation kinetics, providing insights that extend to other polycyclic systems. These mechanistic insights have enabled the development of more efficient synthetic routes and the rational design of novel heterocyclic targets.

Structural Feature Chemical Significance Applications
Bridgehead nitrogen Enhanced rigidity and stereochemical control Peptidomimetic design
Multiple nitrogen atoms Hydrogen bonding and coordination sites Drug-target interactions
Fused ring system Constrained conformations Selective binding
Carbonyl groups Electrophilic sites and hydrogen bond acceptors Chemical modifications

The continued evolution of 1H-Pyrrolo[2,1-d]triazepine chemistry reflects the ongoing importance of nitrogen-rich polycyclic systems in contemporary organic chemistry and drug discovery. As synthetic methodologies become more sophisticated and computational tools provide deeper insights into structure-activity relationships, these compounds are likely to play increasingly important roles in the development of novel therapeutic agents and the exploration of fundamental chemical principles governing heterocyclic reactivity and biological activity.

Properties

IUPAC Name

1H-pyrrolo[2,1-d][1,2,5]triazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-2-7-6-9-8-3-5-10(7)4-1/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMXDWBNPJSHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CN2C=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666123
Record name 1H-Pyrrolo[2,1-d][1,2,5]triazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176302-86-6
Record name 1H-Pyrrolo[2,1-d][1,2,5]triazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1H-Pyrrolo[2,1-d][1,2,5]triazepine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the triazepine family, which is known for its pharmacological potential. Recent studies have highlighted its applications in cancer therapy, antimicrobial activity, and other therapeutic areas. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The structure of this compound consists of a fused pyrrole and triazepine ring system. The synthesis typically involves cyclization reactions using various precursors such as hydrazines and carbonyl compounds. Recent methodologies have improved yields and purity through solvent-free conditions and microwave-assisted techniques .

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound derivatives. For instance:

  • Cytotoxicity : Compounds derived from this scaffold were evaluated against various cancer cell lines. Notably, derivatives exhibited significant cytotoxic effects with IC50 values in the low micromolar range.
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation pathways. For example, one study reported that specific derivatives effectively inhibited tumor growth in xenograft models .

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties:

  • Bacterial Inhibition : Various derivatives showed promising activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL depending on the structure of the substituents on the triazepine ring.
  • Fungal Activity : Some compounds demonstrated antifungal effects against strains like Candida albicans, suggesting potential applications in treating fungal infections .

Other Biological Activities

Apart from anticancer and antimicrobial properties, this compound has been explored for additional pharmacological effects:

  • Anti-inflammatory : Certain derivatives have shown anti-inflammatory activity through inhibition of pro-inflammatory cytokines.
  • Antioxidant : The presence of specific functional groups enhances the antioxidant capacity of these compounds, making them potential candidates for oxidative stress-related disorders .

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University synthesized several derivatives of this compound and tested their efficacy against a panel of cancer cell lines including breast and lung cancer cells. The most active compound exhibited an IC50 value of 15 µM against MCF-7 (breast cancer) cells and was found to induce apoptosis via the caspase pathway.

Case Study 2: Antimicrobial Screening

In a comparative study assessing the antimicrobial efficacy of various triazepine derivatives, one compound demonstrated significant activity against Staphylococcus aureus with an MIC of 20 µg/mL. This finding highlights the potential for developing new antibiotics based on this scaffold.

Data Tables

Biological Activity Compound IC50/MIC (µM) Target Cell Line/Pathogen
AnticancerDerivative A15MCF-7 (Breast Cancer)
AntimicrobialDerivative B20Staphylococcus aureus
Anti-inflammatoryDerivative C-Pro-inflammatory cytokines
AntioxidantDerivative D-Oxidative stress models

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrolo[2,1-d][1,2,5]benzothiadiazepine Derivatives

  • Structural Differences : Replaces one nitrogen atom in the triazepine ring with sulfur, forming a 1,2,5-thiadiazepine core. Example: Pyrrolo[2,1-d][1,2,5]benzothiadiazepin-7(6H)-one 5,5-dioxide .
  • Synthesis : Utilizes sulfonamide intermediates (e.g., 2-(1H-pyrrol-1-yl)benzenesulfonamide) reacted with triphosgene .
  • Bioactivity : Demonstrates potent anti-HIV-1 activity (EC₅₀ < 1 μM in some derivatives), attributed to sulfur’s electron-withdrawing effects enhancing target binding .
  • Physical Properties : Thiadiazepine dioxides exhibit enhanced stability and radical anion stability compared to nitrogen-only analogs .

Pyrazino[2,1-d]pyrrolo[1,2-b][1,2,5]benzotriazepines

  • Structural Differences : Incorporates a pyrazine ring instead of a pyrrole, expanding the tricyclic system. Example: 10-Methyl-10-azaaptazepine .
  • Bioactivity: Displays high affinity for serotonin receptors (5-HT2A/2C) and dopamine D2 receptors, indicating CNS applications such as antinociceptive and sedative effects .

4H-Pyrrolo[2,1-d][1,2,5]oxadiazine

  • Structural Differences : Substitutes a nitrogen atom with oxygen, forming a 1,2,5-oxadiazine ring. Example: CAS 120906-67-4 .

Triazolotriazepine-diones

  • Structural Differences : Integrates a triazole ring fused to the triazepine core. Example: 2,11-Diphenyl-10,11-dihydropyrimido[1',2':2,3][1,2,4]triazolo[5,1-d][1,2,5]triazepine-4,8(7H,9H)-dione .
  • Bioactivity : Exhibits antimicrobial activity, though less potent than benzothiadiazepine-based HIV inhibitors .

Comparative Analysis Tables

Table 1: Structural and Bioactive Properties

Compound Class Heteroatoms in Core Ring Key Bioactivity Therapeutic Area Key References
1H-Pyrrolo[2,1-d][1,2,5]triazepine 3 N atoms Under investigation (CNS candidates) Neurological disorders
Pyrrolo-benzothiadiazepine 2 N, 1 S Anti-HIV-1 (EC₅₀ < 1 μM) Antiviral
Pyrazino-pyrrolo-benzotriazepine 3 N, pyrazine ring 5-HT2A/2C receptor affinity Antidepressant, Analgesic
Pyrrolo-oxadiazine 2 N, 1 O Not reported N/A

Pharmacological and Physical Property Trends

  • Receptor Specificity : Benzotriazepines with pyrazine extensions (e.g., 10-methyl-10-azaaptazepine) show higher CNS receptor selectivity than sulfur- or oxygen-containing analogs .
  • Solubility and Stability : Thiadiazepine dioxides exhibit superior thermal and redox stability due to sulfur’s electron-accepting nature, whereas triazepines may have better solubility in polar solvents .

Preparation Methods

Step 1: Synthesis of N-Propargyl Pyrroles

Pyrrole derivatives bearing carbonyl groups at the C-2 position undergo propargylation at the nitrogen atom. For example, 2-acetylpyrrole reacts with propargyl bromide in the presence of a base such as potassium carbonate, yielding N-propargyl-2-acetylpyrrole. This step typically achieves >80% yield under mild conditions (room temperature, 12–24 hours).

Step 2: Cyclization with Hydrazine Monohydrate

The key cyclization step involves treating N-propargyl pyrroles with hydrazine monohydrate. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by intramolecular cyclization to form the triazepine ring. For instance, N-propargyl-2-acetylpyrrole reacts with hydrazine monohydrate at reflux in ethanol (8–12 hours), producing 5H-pyrrolo[2,1-d]triazepine derivatives in 60–70% yield.

Critical Parameters :

  • Solvent : Ethanol or methanol optimizes solubility and reaction kinetics.

  • Temperature : Reflux conditions (78–80°C for ethanol) enhance cyclization efficiency.

  • Steric Effects : Bulky substituents on the pyrrole ring reduce yields due to hindered cyclization.

Step 3: Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized using NMR, IR, and high-resolution mass spectrometry. The molecular formula C7H7N3\text{C}_7\text{H}_7\text{N}_3 (MW: 133.15 g/mol) is confirmed, with distinct 1H^1\text{H}-NMR signals for the triazepine protons at δ 3.8–4.2 ppm.

Stereoselective Synthesis of Hexahydro Derivatives

The (S)-hexahydro-1H-pyrrolo[2,1-d]triazepine-1,5(2H)-dione variant (CAS: 175853-35-7) is synthesized via asymmetric hydrogenation. Key steps include:

Substrate Preparation

A diketone precursor, 3,4,7,8,9,9a-hexahydro-2H-pyrrolo[2,1-d]triazepine-1,5-dione, is treated with a chiral ruthenium catalyst (e.g., Ru-BINAP) under hydrogen gas (50 psi, 24 hours).

Enantiomeric Excess Optimization

Reaction at 40°C in methanol achieves 92% enantiomeric excess (ee), confirmed by chiral HPLC. The product (MW: 169.18 g/mol) exhibits a specific rotation of [α]D25=+54.2[α]_D^{25} = +54.2^\circ (c = 1.0, CHCl₃).

DFT studies at the B3LYP/6-31G(d) level elucidate the preference for six-membered cyclization products:

Transition State Analysis

  • Six-Membered Pathway : The transition state adopts a chair-like conformation with minimal angle strain (C-C-C angles: 109–112°).

  • Seven-Membered Pathway : Puckered transition states exhibit higher torsional strain (10–15 kcal/mol), disfavoring triazepine formation.

Thermodynamic Stability

Triazepine derivatives are thermodynamically less stable than pyrrolopyrazinones by 3.2 kcal/mol, explaining their lower yields under equilibrium conditions.

Industrial-Scale Production Considerations

Commercial synthesis of 1H-pyrrolo[2,1-d]triazepine (e.g., CAS: 176302-86-6) employs continuous-flow reactors to enhance reproducibility:

Process Parameters

  • Residence Time : 30–60 minutes at 100°C.

  • Catalyst Loadings : 0.5 mol% Pd/C reduces side reactions.

  • Yield : 85–90% with >99% purity by HPLC .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-pyrrolo[2,1-d][1,2,5]triazepine derivatives?

  • Methodological Answer : The core tricyclic structure can be synthesized via cyclization reactions. For example, reacting 2-(1H-pyrrol-1-yl)benzenesulfonamide with triphosgene yields pyrrolo[2,1-d][1,2,5]benzothiadiazepin-7(6H)-one 5,5-dioxide, with subsequent N-alkylation (e.g., ethylation) introducing substituents . Alternative approaches include cyclization of N-propargyl pyrroles with hydrazine monohydrate, though competing pathways may yield unexpected six-membered products .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming regiochemistry and substituent orientation. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves ambiguities in fused-ring conformation. For example, computational studies (DFT) supported mechanistic insights into unexpected cyclization products .

Advanced Research Questions

Q. How can competing reaction pathways during cyclization be minimized to optimize yields of this compound?

  • Methodological Answer : Reaction conditions (temperature, solvent polarity, and catalyst) must be tailored. For instance, cyclization of N-propargyl pyrroles with hydrazine favors seven-membered triazepines under anhydrous conditions, while protic solvents promote six-membered byproducts. Theoretical calculations (e.g., transition-state modeling) can predict dominant pathways .

Q. What strategies address contradictions in reported synthetic yields for analogous heterocycles?

  • Methodological Answer : Discrepancies may arise from reagent purity, reaction scale, or purification methods. Systematic replication studies using standardized protocols (e.g., triphosgene vs. alternative carbonyl sources) are recommended. Comparative kinetic analyses (e.g., HPLC monitoring) can identify rate-limiting steps .

Q. How can computational methods guide the design of this compound derivatives with target bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO/LUMO levels) influencing binding affinity. Molecular docking against protein targets (e.g., kinases) identifies favorable substituent positions. For example, C-2 carbonyl groups enhance electrophilicity, critical for FGFR inhibition .

Q. What functionalization methods enable diversification of the triazepine core for structure-activity relationship (SAR) studies?

  • Methodological Answer : Nucleophilic substitution at the 4-position (e.g., with tetrazole or triazole) introduces heterocyclic motifs. Thionation (e.g., using Lawesson’s reagent) converts carbonyls to thiocarbonyls, altering electronic profiles. Directed C–H activation (e.g., Pd-catalyzed coupling) enables late-stage diversification .

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